molecular formula C8H6ClF3O2S B13579575 [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride

[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride

Cat. No.: B13579575
M. Wt: 258.65 g/mol
InChI Key: ZUVONHGODXGSSL-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride: is a chemical compound that features a difluoromethyl group, a fluorophenyl group, and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride typically involves the introduction of the difluoromethyl group and the methanesulfonyl chloride group onto a fluorophenyl ring. One common method involves the reaction of 4-(difluoromethyl)-3-fluorophenylmethanol with thionyl chloride (SOCl₂) to form the corresponding methanesulfonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Electrophilic Aromatic Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups onto the aromatic ring.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents (e.g., diethyl ether).

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Functionalized Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.

    Reduced Derivatives: Formed by the reduction of the difluoromethyl group.

Scientific Research Applications

Chemistry: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions

Medicine: The compound is explored for its potential use in drug discovery and development. Fluorinated derivatives of this compound may exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in agrochemicals, pharmaceuticals, and polymer science.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic molecules.

Molecular Targets and Pathways: In biological systems, the compound can target nucleophilic residues in proteins, such as lysine and cysteine, leading to the formation of stable sulfonamide or sulfonothioate linkages. These modifications can alter the activity and function of the target proteins, making the compound a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

    [4-(Trifluoromethyl)-3-fluorophenyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-(Difluoromethyl)-3-chlorophenyl]methanesulfonylchloride: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a versatile building block in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)4-5-1-2-6(8(11)12)7(10)3-5/h1-3,8H,4H2

InChI Key

ZUVONHGODXGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)C(F)F

Origin of Product

United States

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